molecular formula C11H12N2O3 B13205829 Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate

Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate

Cat. No.: B13205829
M. Wt: 220.22 g/mol
InChI Key: MWJZXZLABCWNAG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate typically involves the Claisen condensation of ethyl 2-ethoxy-6-methylpyridine-3-carboxylate with ethyl acetate. This reaction produces ethyl 2-ethoxy-6-methylnicotinoylacetate, which is then converted to 3-bromo-acetyl-6-methyl-2-pyridone by heating with bromine in hydrobromic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-ethoxy-6-methylpyridine-3-carboxylate: A precursor in the synthesis of Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate.

    3-bromo-acetyl-6-methyl-2-pyridone: An intermediate in the synthesis process.

    Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: A structurally related compound with similar chemical properties.

Uniqueness

This compound is unique due to its fused ring system, which imparts specific chemical and physical properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-15-11(14)8-9-7(16-10(8)12)4-6(2)5-13-9/h4-5H,3,12H2,1-2H3

InChI Key

MWJZXZLABCWNAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1N=CC(=C2)C)N

Origin of Product

United States

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